molecular formula C23H24O6 B11655632 3-methylbutyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

3-methylbutyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11655632
M. Wt: 396.4 g/mol
InChI Key: QNXBBMVRWXRBFG-UHFFFAOYSA-N
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Description

3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Etherification: The chromen-4-one core is then etherified with 3-methylphenol using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Esterification: The final step involves esterification of the resulting intermediate with 3-methylbutanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives of the chromen-4-one core.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE exerts its effects involves interactions with various molecular targets. The compound’s aromatic rings and carbonyl groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbutyl 2-methylbutanoate
  • 3-Methylbut-2-enal
  • 3-Phenylprop-2-enal

Uniqueness

3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its combination of aromatic and aliphatic structures, which confer distinct chemical and physical properties

Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

3-methylbutyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C23H24O6/c1-15(2)9-10-26-22(24)14-27-17-7-8-19-20(12-17)28-13-21(23(19)25)29-18-6-4-5-16(3)11-18/h4-8,11-13,15H,9-10,14H2,1-3H3

InChI Key

QNXBBMVRWXRBFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCCC(C)C

Origin of Product

United States

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